molecular formula C14H12N2O B12668277 (E)-3-(2-Phenylvinyl)pyridine-2-carboxamide CAS No. 84963-36-0

(E)-3-(2-Phenylvinyl)pyridine-2-carboxamide

Cat. No.: B12668277
CAS No.: 84963-36-0
M. Wt: 224.26 g/mol
InChI Key: SIQJPDGKKMVRIH-CMDGGOBGSA-N
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Description

(E)-3-(2-Phenylvinyl)pyridine-2-carboxamide is an organic compound that belongs to the class of pyridine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Phenylvinyl)pyridine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromopyridine and styrene.

    Reaction Conditions: The reaction is carried out under specific conditions, including the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide).

    Reaction Mechanism: The reaction proceeds through a Heck coupling reaction, where the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine and phenylvinyl groups.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Phenylvinyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a ligand in biochemical assays or as a probe for studying biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(2-Phenylvinyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-Phenylvinyl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    (E)-3-(2-Phenylvinyl)pyridine-2-methanol: Similar structure but with a hydroxyl group instead of a carboxamide.

    (E)-3-(2-Phenylvinyl)pyridine-2-amine: Similar structure but with an amine group instead of a carboxamide.

Uniqueness

(E)-3-(2-Phenylvinyl)pyridine-2-carboxamide is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties

Properties

CAS No.

84963-36-0

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

3-[(E)-2-phenylethenyl]pyridine-2-carboxamide

InChI

InChI=1S/C14H12N2O/c15-14(17)13-12(7-4-10-16-13)9-8-11-5-2-1-3-6-11/h1-10H,(H2,15,17)/b9-8+

InChI Key

SIQJPDGKKMVRIH-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(N=CC=C2)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(N=CC=C2)C(=O)N

Origin of Product

United States

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